Cevimeline-d4 Hydrochloride Salt (Major)
Description
Significance of Isotopic Labeling in Pharmacological Investigations
Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. wikipedia.orgstudysmarter.co.uk In pharmaceutical research, this method provides invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. musechem.comchemicalsknowledgehub.com By "tagging" a drug molecule with an isotope, researchers can trace its path and fate in the body with high precision. studysmarter.co.ukmusechem.com
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used because they are non-radioactive and safe for use in a variety of studies. metsol.com Deuterium, an isotope of hydrogen, is particularly favored due to the abundance of hydrogen in organic molecules. aptochem.com The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of the deuterium atom. wikipedia.orgportico.org This effect is especially relevant in studying drug metabolism, as it can slow down metabolic processes at specific sites in a molecule, allowing for a more detailed investigation of metabolic pathways. portico.orgnih.gov
Furthermore, isotopically labeled compounds, particularly deuterated ones, are crucial as internal standards in bioanalytical techniques like mass spectrometry. aptochem.comclearsynth.com An ideal internal standard co-elutes with the non-labeled analyte and helps to correct for variations in sample extraction, injection, and ionization, thereby ensuring the accuracy and reliability of quantitative analyses. aptochem.comkcasbio.com
Overview of Cevimeline (B1668456) as a Muscarinic Acetylcholine (B1216132) Receptor Agonist
Cevimeline is a cholinergic agonist that primarily targets muscarinic acetylcholine receptors, specifically the M1 and M3 subtypes. wikipedia.orgdrugbank.com These receptors are integral to the parasympathetic nervous system and are found in various parts of the body, including secretory glands. drugbank.comnih.gov By activating M3 receptors on salivary glands, cevimeline stimulates saliva production. wikipedia.orgpatsnap.com
The mechanism of action involves cevimeline binding to M3 receptors, which triggers a cascade of intracellular events. patsnap.com This activation leads to an increase in intracellular calcium levels, which in turn facilitates the secretion of saliva. patsnap.com Cevimeline has shown greater selectivity for M1 and M3 receptors compared to other muscarinic receptor subtypes. nih.govmedscape.com This selectivity is a desirable property as it can potentially minimize off-target effects. Research has shown that cevimeline's effect on salivary secretion is more prolonged compared to other muscarinic agonists like pilocarpine. medscape.com
| Receptor Subtype | EC50 Value (μM) for Cevimeline |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
| This table displays the half maximal effective concentration (EC50) of cevimeline for different muscarinic receptor subtypes, indicating its higher potency for M1 and M3 receptors. nih.gov |
Rationale for Deuteration in Cevimeline-d4 Hydrochloride Salt (Major) Studies
The synthesis of Cevimeline-d4 Hydrochloride Salt (Major) involves the strategic replacement of four hydrogen atoms with deuterium atoms. pharmaffiliates.comlgcstandards.com This deuteration serves several critical purposes in pharmacological and bioanalytical research.
One of the primary applications of Cevimeline-d4 Hydrochloride Salt is as an internal standard for the quantitative analysis of cevimeline in biological samples using mass spectrometry. aptochem.comclearsynth.com In such analyses, a known amount of the deuterated standard is added to the sample. aptochem.com Because Cevimeline-d4 has a higher molecular weight than cevimeline, it can be distinguished by the mass spectrometer, yet it behaves almost identically during sample preparation and analysis. aptochem.comkcasbio.com This allows for precise quantification of the non-labeled drug by correcting for any experimental variability. kcasbio.com
Furthermore, the deuteration of cevimeline can be used to investigate its metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond (the kinetic isotope effect). portico.orgnih.gov By observing how the metabolic profile of Cevimeline-d4 differs from that of cevimeline, researchers can identify the specific sites on the molecule that are most susceptible to metabolism by enzymes such as cytochrome P450s. nih.govnih.gov This information is crucial for understanding the drug's pharmacokinetic properties and for the development of new drug candidates with improved metabolic stability. portico.org
| Compound | Molecular Formula | Molecular Weight |
| Cevimeline | C10H17NOS | 199.31 g·mol−1 |
| Cevimeline-d4 Hydrochloride Salt | C10H14D4ClNOS | 239.8 g·mol−1 |
| This table compares the molecular formula and weight of cevimeline and its deuterated counterpart, highlighting the mass difference that is key to its use as an internal standard. wikipedia.orglgcstandards.com |
Properties
Molecular Formula |
C₁₀H₁₄D₄ClNOS |
|---|---|
Molecular Weight |
239.8 |
Synonyms |
(+/-)-cis-2-Methylspiro[1,3-oxathiolane-5,3’-quinuclidine-d4 Hydrochloride; AF-102B-d4 Hydrochloride; SNI-2011-d4 Hydrochloride; Evoxac-d4 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Cevimeline D4 Hydrochloride Salt
Retrosynthetic Analysis of Cevimeline (B1668456) Derivatives
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in designing a logical and efficient synthetic route. ias.ac.in
For Cevimeline, the analysis begins by disconnecting the spirocyclic oxathiolane ring and the quinuclidine (B89598) core. The key disconnections are:
C-S and C-O bonds of the oxathiolane ring: This disconnection points back to a key intermediate, 3-hydroxy-3-mercaptomethylquinuclidine (B131662), and an acetaldehyde (B116499) equivalent. This step is crucial as it identifies the precursors for the spirocyclic system.
Quinuclidine ring structure: The quinuclidine core can be further broken down. The synthesis typically starts from quinuclidin-3-one (B120416). newdrugapprovals.org
The general, non-deuterated synthesis of Cevimeline involves reacting quinuclidin-3-one with trimethylsulfoxonium (B8643921) iodide to form an epoxide. This epoxide is then opened to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine. newdrugapprovals.org The final spirocyclization is achieved by condensing this intermediate with acetaldehyde. newdrugapprovals.orggoogle.com This established pathway for the non-deuterated analogue provides the foundational strategy for the synthesis of its deuterated version.
Deuterium (B1214612) Labeling Strategies for the Quinuclidine Ring System
Incorporating deuterium into the quinuclidine ring system requires specific labeling strategies. While the "d4" designation in Cevimeline-d4 typically refers to the deuteration on the methyl group and adjacent carbon of the oxathiolane ring, deuterating the quinuclidine ring itself would involve different approaches.
Strategies for labeling heterocyclic systems like the quinuclidine ring often utilize H/D exchange reactions under catalytic conditions. chem-station.com This can involve transition metal catalysts that facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). researchgate.net Another approach is to employ deuterated building blocks during the synthesis of the ring system itself. nih.gov For the quinuclidine moiety, this could involve reductions of precursor molecules using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LAD). Iridium-catalyzed reductive functionalization has also been shown to be effective for introducing deuterium into quinolinium salts, which could be adapted for related nitrogen-containing heterocycles. researchgate.net
Optimization of Deuterium Incorporation Efficiency
Achieving a high level of deuterium incorporation is critical for the synthesis of deuterated active pharmaceutical ingredients (APIs). nih.govacs.org The efficiency of deuteration depends on several factors that must be carefully optimized. The use of deuterated building blocks is a common strategy to ensure high total deuterium incorporation with good purity of the target species. nih.gov
Key parameters for optimizing deuterium incorporation are summarized in the table below.
| Parameter | Optimization Strategy | Rationale |
| Deuterium Source | Use of highly enriched deuterium sources (e.g., D₂O >99.8%, deuterated solvents, deuterated reagents like acetaldehyde-d4). | The isotopic purity of the source directly impacts the maximum possible incorporation in the product. nih.gov |
| Catalyst | Screening different transition metal catalysts (e.g., Palladium, Iridium) and ligands for H/D exchange reactions. researchgate.net | The catalyst's activity and selectivity determine the position and extent of deuteration. |
| Reaction Time | Monitoring the reaction progress over time using techniques like NMR or MS to find the optimal duration. | Insufficient time leads to under-deuteration, while excessive time may lead to side reactions or isotopic scrambling. nih.gov |
| Temperature | Adjusting the temperature to balance reaction rate and selectivity. | Higher temperatures can increase the rate of H/D exchange but may also promote undesired side reactions or decrease selectivity. nih.gov |
| Stoichiometry | Using a large excess of the deuterating agent. | Driving the equilibrium of the H/D exchange reaction towards the deuterated product. |
Synthetic Routes to Spirocyclic Structures in Deuterated Compounds
The formation of the spirocyclic oxathiolane ring is the final key step in the synthesis of Cevimeline. researchgate.net This transformation is a prime opportunity for introducing the deuterium labels. The established route involves the condensation of 3-hydroxy-3-mercaptomethylquinuclidine with acetaldehyde, typically catalyzed by a Lewis acid like boron trifluoride etherate or a protic acid. newdrugapprovals.orggoogle.com
To synthesize Cevimeline-d4, the most direct approach is to use a deuterated version of acetaldehyde, specifically acetaldehyde-d4 (B137916) (CD₃CDO). Reacting 3-hydroxy-3-mercaptomethylquinuclidine with acetaldehyde-d4 would directly install the four deuterium atoms onto the spirocyclic ring system, yielding a mixture of cis- and trans-Cevimeline-d4.
The general reaction is as follows: 3-hydroxy-3-mercaptomethylquinuclidine + CD₃CDO → cis/trans-Cevimeline-d4
This method is efficient as it introduces the isotopic label in the final step of the core structure's assembly. The synthesis of spirocycles is a significant area in medicinal chemistry, with various methods developed to create these three-dimensional scaffolds. nih.govnih.govmdpi.com
Impurity Profiling and Management During Deuterated Synthesis
Impurity profiling is a critical aspect of pharmaceutical manufacturing, ensuring the quality and safety of the final drug substance. ajptr.comajprd.com For deuterated compounds like Cevimeline-d4, impurity profiling is more complex as it must account for both chemical and isotopic impurities. nih.govacs.org
Types of Impurities:
Organic Impurities: These are similar to those found in non-deuterated synthesis and include unreacted starting materials, by-products from side reactions, and degradation products. ajptr.com For Cevimeline, this could include residual quinuclidin-3-one or the trans-isomer.
Isotopic Impurities: These are unique to deuterated drug synthesis and are of significant concern. They include:
Lower Isotopologues: Molecules with fewer deuterium atoms than the target d4-species (e.g., d0, d1, d2, d3). These arise from incomplete deuteration or the presence of protic impurities in the reaction. nih.govacs.org
Over-deuterated Species: Molecules with more deuterium atoms than intended.
Mis-deuterated Species: Molecules where deuterium is incorporated at an incorrect position.
Analytical Techniques for Profiling: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
| Potential Impurity | Analytical Technique | Purpose |
| Starting Materials & By-products | HPLC, GC, LC-MS | Separation and quantification of known and unknown organic impurities. ajptr.com |
| trans-Isomer of Cevimeline-d4 | HPLC, Chiral Chromatography | Separation and quantification of the undesired stereoisomer. |
| Isotopic Variants (d0, d1, d2, d3) | Mass Spectrometry (MS), LC-MS | To determine the isotopic distribution and purity of the drug substance. nih.govnih.gov |
| Positional Isomers (Mis-deuteration) | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C NMR) | To confirm the precise location of the deuterium atoms within the molecule. nih.gov |
Managing these impurities involves optimizing the synthetic and purification processes. For instance, using highly enriched deuterated reagents minimizes the formation of lower isotopologues, while precise control of reaction conditions can prevent side reactions. researchgate.net Final purification steps, such as recrystallization, are crucial for removing both chemical and isomeric impurities to meet stringent regulatory standards.
Molecular Mechanism of Action and Receptor Interaction Dynamics of Cevimeline D4
Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity (M1, M3, M5)
Cevimeline (B1668456) demonstrates a notable selectivity for certain muscarinic acetylcholine receptor (mAChR) subtypes. It is a potent agonist for the M1 receptor and also significantly affects the M3 and M5 receptors. nih.gov Its affinity for M2 and M4 receptors is considerably lower. nih.gov Specifically, its selectivity for the M1 receptor is 2-fold higher than for the M3 receptor and 3-fold higher than for the M5 receptor. nih.gov In contrast, its selectivity for the M1 receptor is 46-fold and 43-fold higher than for the M2 and M4 receptors, respectively. nih.gov This selectivity profile is crucial for its therapeutic effects, as M1 and M3 receptors are key in regulating salivary gland secretion. drugbank.com
| Receptor Subtype | EC₅₀ (μM) | Selectivity vs. M1 |
|---|---|---|
| M1 | 0.023 | - |
| M2 | 1.04 | 46-fold lower |
| M3 | 0.048 | 2-fold lower |
| M4 | 1.31 | 43-fold lower |
| M5 | 0.063 | 3-fold lower |
Ligand Binding Kinetics and Allosteric Modulation Studies
The binding of a ligand to a receptor is a dynamic process characterized by association and dissociation rates. nih.gov While specific kinetic studies on cevimeline-d4 are not detailed in the provided results, the general principles of ligand-receptor binding kinetics apply. The interaction of cevimeline with muscarinic receptors initiates conformational changes that activate downstream signaling pathways. nih.gov Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site to modify the receptor's activity, is a key mechanism for many G-protein coupled receptors. nih.gov However, specific studies detailing allosteric modulation by cevimeline-d4 were not found in the search results.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Muscarinic receptors, including the M1, M3, and M5 subtypes, are G-protein coupled receptors (GPCRs). nih.gov Upon activation by an agonist like cevimeline, these receptors couple to Gq/11 proteins. nih.gov This activation leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com These molecules act as second messengers, propagating the signal within the cell. patsnap.com The M2 and M4 receptor subtypes, for which cevimeline has lower affinity, are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. nih.gov
Intracellular Calcium Mobilization Studies in Cellular Models
A key consequence of the M1 and M3 receptor activation by cevimeline is the mobilization of intracellular calcium. patsnap.com The second messenger IP3, generated through the GPCR signaling cascade, binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. patsnap.com This increase in intracellular calcium concentration is a critical step in stimulating cellular responses, including the secretion of saliva from salivary gland cells. patsnap.com
Conformational Dynamics of Receptor Activation Induced by Cevimeline-d4
The activation of a GPCR by a ligand such as cevimeline involves complex conformational changes in the receptor protein. nih.gov These dynamic changes are essential for the receptor to interact with and activate its corresponding G-protein. While specific studies on the conformational dynamics induced by cevimeline-d4 are not available, research on GPCRs indicates that agonist binding shifts the receptor's conformational equilibrium towards an active state. nih.gov This active conformation allows for the coupling of the G-protein and the initiation of the downstream signaling cascade. nih.gov
Cholinergic Agonism in Exocrine Glandular Secretion Pathways (Preclinical Models)
Preclinical studies in animal models have demonstrated the efficacy of cevimeline in stimulating exocrine gland secretion. researchgate.net As a cholinergic agonist, cevimeline mimics the action of acetylcholine on muscarinic receptors in these glands, leading to increased salivary and lacrimal secretions. drugbank.comresearchgate.net This sialogogic effect is a direct result of the activation of M3 receptors on salivary gland acinar cells. clinicaltrials.gov In rat models, cevimeline has been shown to enhance the excitability of superior salivatory neurons, which are involved in controlling submandibular salivation, suggesting both a peripheral and a potential central mechanism of action. nih.gov
Investigation of Non-Classical Muscarinic Receptor-Mediated Effects
Beyond its classical effects on exocrine glands, cevimeline's interaction with muscarinic receptors has been investigated for other potential therapeutic applications. For instance, its agonistic activity at M1 receptors has been explored in the context of Alzheimer's disease, where it has been shown to modulate the processing of amyloid precursor protein (APP) and reduce the levels of amyloid-β (Aβ) peptides in preclinical models. nih.gov There is also evidence to suggest that cevimeline may influence tau phosphorylation, another hallmark of Alzheimer's disease. nih.gov Furthermore, activation of presynaptic M1 receptors in the bladder has been shown to increase acetylcholine secretion, suggesting a potential role in conditions like underactive bladder. taylorandfrancis.com
Pharmacokinetic and Metabolic Research Utilizing Cevimeline D4 Hydrochloride Salt
Application of Deuterium (B1214612) Labeling in Metabolic Pathway Elucidation
Deuterium labeling is a powerful technique for elucidating the metabolic pathways of drugs like cevimeline (B1668456). By replacing hydrogen atoms with deuterium at specific, metabolically stable positions, researchers can trace the fate of the parent compound and identify its various metabolites. The deuterium-carbon bond is stronger than the protium-carbon bond, which can sometimes lead to a kinetic isotope effect, slowing down metabolic reactions at the site of deuteration. This can be advantageous in identifying transient or minor metabolites that might otherwise go undetected.
The use of Cevimeline-d4 allows for a clearer understanding of the biotransformation processes, including oxidation, reduction, and conjugation reactions. This is crucial for identifying the primary sites of metabolism on the molecule and the enzymes responsible. For instance, studies have shown that cevimeline is metabolized to several key products, including cis- and trans-sulfoxides, an N-oxide, and glucuronic acid conjugates. drugbank.comnih.govnih.gov The use of a deuterated analog helps to confirm these pathways and can reveal alternative or previously unknown metabolic routes.
In Vitro Metabolic Stability and Metabolite Identification Using Labeled Analogs
In vitro metabolic stability assays are essential for predicting a drug's in vivo half-life and clearance. creative-bioarray.comwuxiapptec.com These assays typically utilize liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes. utsouthwestern.eduresearchgate.netfrontagelab.com When studying the metabolic stability of cevimeline, the use of Cevimeline-d4 Hydrochloride Salt offers significant advantages. The labeled compound allows for precise quantification of the parent drug over time, even in complex biological matrices, using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net
The distinct mass of the deuterated compound and its metabolites enables their clear separation from endogenous molecules and background noise in mass spectrometric analysis. This facilitates the identification and structural elucidation of metabolites. Researchers can confidently attribute a detected mass to a cevimeline-derived metabolite due to the presence of the deuterium label.
| In Vitro System | Purpose | Key Enzymes Present |
| Liver Microsomes | Assess Phase I metabolism | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) |
| S9 Fractions | Assess Phase I and some Phase II metabolism | CYPs, FMOs, and some conjugating enzymes |
| Hepatocytes | "Gold standard" for in vitro metabolism | Comprehensive suite of Phase I and Phase II enzymes |
Cytochrome P450 Isozyme Involvement in Cevimeline-d4 Metabolism (CYP2D6, CYP3A3/4)
The metabolism of cevimeline is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, isozymes CYP2D6 and CYP3A4 (and potentially CYP3A3) have been identified as the major contributors to its biotransformation. drugbank.comnih.govmdpi.comclinpgx.orgnih.gov The FDA-approved drug label for cevimeline explicitly states the involvement of these enzymes. clinpgx.org
Studies using deuterated analogs like Cevimeline-d4 can help to confirm the role of these specific CYP isozymes. By incubating Cevimeline-d4 with individual recombinant human CYP enzymes, researchers can determine the metabolic profile produced by each isozyme. This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that induce or inhibit CYP2D6 or CYP3A4 could alter the metabolism and clearance of cevimeline. nih.gov
| Enzyme | Role in Cevimeline Metabolism |
| CYP2D6 | A primary enzyme responsible for the metabolism of cevimeline. drugbank.comnih.govmdpi.comclinpgx.orgnih.gov |
| CYP3A4 | A primary enzyme responsible for the metabolism of cevimeline. drugbank.comnih.govmdpi.comclinpgx.orgnih.gov |
| CYP3A3 | Also implicated in the metabolism of cevimeline. nih.govmdpi.com |
Excretion Profiles of Deuterated Metabolites in Preclinical Models
Preclinical studies in animal models are essential for understanding the excretion pathways of a drug and its metabolites. The use of Cevimeline-d4 Hydrochloride Salt in these studies allows for the accurate tracking and quantification of all drug-related material excreted in urine and feces. Following administration of cevimeline, a significant portion of the dose is recovered in the urine. nih.govmdpi.com
Studies on the unlabeled drug have shown that after 24 hours, approximately 84% of a 30 mg dose was excreted in the urine. drugbank.comnih.gov Over seven days, about 97% of the administered dose was recovered in the urine, with only a small fraction (0.5%) found in the feces. nih.gov The major urinary metabolites include unchanged cevimeline, cis- and trans-sulfoxides, a glucuronic acid conjugate, and cevimeline N-oxide. nih.govmdpi.com The use of a deuterated analog in preclinical models would allow for a more precise mass balance study and confirmation of these excretion profiles.
| Excretion Route | Percentage of Dose Recovered (Unlabeled Cevimeline) |
| Urine (24 hours) | ~84% drugbank.comnih.gov |
| Urine (7 days) | ~97% nih.gov |
| Feces (7 days) | ~0.5% nih.gov |
Mass Spectrometry-Based Quantification of Cevimeline-d4 and its Metabolites
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the analytical technique of choice for quantifying Cevimeline-d4 and its metabolites in biological samples. veeprho.com The deuterium label provides a distinct mass shift, allowing for the development of highly sensitive and specific assays. nih.govmdpi.com This is crucial for accurately measuring low concentrations of the drug and its metabolites in complex matrices like plasma, urine, and tissue homogenates.
In these assays, Cevimeline-d4 can serve as an internal standard for the quantification of unlabeled cevimeline, and vice versa. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response. The development of validated LC-MS/MS methods is essential for obtaining reliable pharmacokinetic data. mdpi.comnih.gov
Pharmacokinetic Modeling in Non-Human Biological Systems
Pharmacokinetic (PK) modeling is used to mathematically describe the time course of a drug's absorption, distribution, metabolism, and excretion. nih.govnih.gov Data obtained from preclinical studies in non-human biological systems using Cevimeline-d4 Hydrochloride Salt are invaluable for developing and refining these models. The precise quantification of the parent drug and its metabolites at various time points allows for the determination of key PK parameters such as clearance, volume of distribution, and half-life.
These preclinical PK models can then be used to predict the pharmacokinetic behavior of cevimeline in humans through allometric scaling and other advanced modeling techniques. This is a critical step in drug development, helping to inform first-in-human dose selection and predict potential clinical outcomes.
Analytical Methodologies for Characterization and Quantification of Cevimeline D4 Hydrochloride Salt
Development and Validation of Chromatographic Techniques (HPLC, LC-MS) for Deuterated Compounds
The characterization and quantification of Cevimeline-d4 Hydrochloride Salt necessitate the use of robust chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal in this regard, ensuring the separation and detection of the deuterated compound from its non-deuterated counterpart and other impurities. veeprho.com
The development of these methods involves a systematic approach to optimize various parameters to achieve the desired chromatographic resolution and sensitivity. For deuterated compounds, a key challenge lies in the potential for chromatographic isotope effects, where the deuterated and non-deuterated forms may exhibit slightly different retention times. nih.gov While this effect is generally minimal with 13C or 15N labeling, it can be more pronounced with deuterium (B1214612) labeling. acs.org
Method validation is a critical step to ensure the reliability and accuracy of the analytical results. This process typically involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness of the method. For LC-MS/MS applications, the use of a stable isotope-labeled internal standard, such as Cevimeline-d4, is highly recommended by regulatory agencies to ensure the quality of bioanalytical data. tandfonline.com
Table 1: Key Parameters in HPLC and LC-MS Method Development for Deuterated Compounds
| Parameter | HPLC | LC-MS |
| Stationary Phase | C18 columns are commonly used for reversed-phase chromatography. | The choice of column is critical to separate the analyte from matrix components and potential interferences. oup.com |
| Mobile Phase | A mixture of aqueous and organic solvents, often with pH modifiers, is optimized for separation. | The mobile phase composition can influence ionization efficiency and must be compatible with the mass spectrometer. oup.com |
| Flow Rate | Adjusted to achieve optimal separation and peak shape. | Typically in the range of 0.2-1.0 mL/min for conventional LC-MS. |
| Detection | UV detection is common for HPLC, but less specific than MS. | Mass spectrometry offers high selectivity and sensitivity for detecting and quantifying the deuterated compound. veeprho.com |
| Internal Standard | A structurally similar compound is used for quantification. | The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis. tandfonline.com |
Mass Spectrometric Approaches for Isotopic Purity Assessment
Mass spectrometry is an indispensable tool for determining the isotopic purity of deuterated compounds like Cevimeline-d4 Hydrochloride Salt. almacgroup.com High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose due to its ability to resolve and accurately measure the masses of different isotopologues. nih.govresearchgate.net
The isotopic purity assessment involves quantifying the relative abundance of the desired deuterated species (e.g., d4) compared to the unlabeled (d0) and other partially deuterated forms (d1, d2, d3). This is crucial for ensuring the quality and reliability of the deuterated standard, especially when it is used for quantitative analysis. tandfonline.com The presence of unlabeled drug as an impurity in deuterated internal standards can lead to inaccurate results. tandfonline.com
Electrospray ionization (ESI) is a soft ionization technique commonly used in conjunction with HRMS for the analysis of deuterated compounds. nih.govresearchgate.net This method allows for the gentle ionization of the molecule, preserving its isotopic composition for accurate measurement. The high mass accuracy of instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers enables the confident assignment of molecular formulas to the observed ions. nih.gov
Spectroscopic Characterization (FTIR, DSC) of Cevimeline-d4 and its Forms
Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are valuable for the solid-state characterization of Cevimeline-d4 Hydrochloride Salt. These methods provide information about the compound's chemical structure and thermal properties.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine the melting point and other thermal transitions of a substance. impactfactor.org The DSC thermogram of Cevimeline (B1668456) HCl shows a characteristic endothermic peak corresponding to its melting point. researchgate.net This information is crucial for understanding the physical properties and stability of the compound.
Table 2: Spectroscopic Data for Cevimeline HCl
| Technique | Observation | Reference |
| FTIR | Principal peaks at 3640 cm-1 (O-H), 1700 cm-1 (C=O), and 1252 cm-1 (C-O). | researchgate.net |
| DSC | A sharp endothermic peak corresponding to the melting point. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally determining the position of deuterium atoms in a labeled compound like Cevimeline-d4 Hydrochloride Salt. wikipedia.org Deuterium NMR (2H or D-NMR) is specifically used for this purpose. wikipedia.orgmagritek.com
While proton NMR (1H-NMR) is a standard technique for structural elucidation, the presence of deuterium at a specific position will lead to the disappearance or reduction in the intensity of the corresponding proton signal. wikipedia.org Conversely, a 2H-NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atom.
The chemical shift range in deuterium NMR is similar to that of proton NMR, although the resolution is generally lower. wikipedia.org For compounds with a high degree of deuteration (e.g., >98 atom% D), 2H-NMR is a particularly valuable tool as the residual proton signals in a 1H-NMR spectrum become very weak. Two-dimensional NMR techniques, such as 1H-13C correlation spectroscopy, can also be employed to confirm the location of deuterium labeling. cdnsciencepub.com
High-Resolution Mass Spectrometry for Metabolite Structural Elucidation
High-resolution mass spectrometry (HRMS) plays a crucial role in the identification and structural elucidation of metabolites of Cevimeline. researchgate.netbohrium.com The high mass accuracy of HRMS instruments allows for the determination of the elemental composition of metabolites from their accurately measured mass-to-charge ratios (m/z). nih.govosti.gov
The use of Cevimeline-d4 as a tracer in metabolic studies can greatly facilitate the identification of its metabolites. The characteristic isotopic signature of the deuterated compound allows for the easy differentiation of drug-related metabolites from endogenous compounds in complex biological matrices. The mass shift between the parent drug and its metabolites can provide clues about the metabolic transformations that have occurred.
Tandem mass spectrometry (MS/MS) is often used in conjunction with HRMS to obtain structural information. osti.gov In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragment ions provide a "fingerprint" that can be used to elucidate the structure of the metabolite. osti.gov
Reference Standard Applications in Pharmaceutical Analysis
Cevimeline-d4 Hydrochloride Salt serves as a valuable reference standard in pharmaceutical analysis, particularly as an internal standard for quantitative bioanalysis using LC-MS/MS. pharmaffiliates.comiaea.org The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. oup.com
Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and have similar ionization efficiencies in the mass spectrometer. nih.gov However, they are readily distinguishable by their mass difference. nih.gov
The high purity of the deuterated reference standard is of utmost importance, as any unlabeled drug present as an impurity can interfere with the quantification of the analyte. tandfonline.com Therefore, the isotopic purity of Cevimeline-d4 Hydrochloride Salt must be accurately determined and certified.
Table 3: Applications of Deuterated Compounds in Pharmaceutical Analysis
| Application | Description |
| Internal Standard | Used in quantitative LC-MS/MS assays to improve accuracy and precision. pharmaffiliates.com |
| Metabolic Studies | Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. simsonpharma.com |
| Impurity Profiling | Can be used to help identify and quantify process-related impurities. pharmaffiliates.com |
Preclinical Pharmacological Data for Cevimeline-d4 Hydrochloride Salt Not Publicly Available
Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that specific preclinical pharmacological data for the compound Cevimeline-d4 Hydrochloride Salt (Major) is not available. While the non-deuterated parent compound, cevimeline, has been extensively studied, research detailing the in vitro and in vivo properties of its deuterated analog as per the requested outline does not appear in the public domain.
Cevimeline-d4 Hydrochloride Salt is documented as a research chemical, available from commercial suppliers for laboratory use. medchemexpress.comlgcstandards.comtheclinivex.com Deuterated compounds such as this are most commonly synthesized for use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of the parent drug in biological samples. Another application is in pharmacokinetic studies to investigate the metabolic fate of the drug, as replacing hydrogen with deuterium at a site of metabolic activity can alter the rate of enzymatic breakdown.
The parent compound, cevimeline, is known to be metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.govdrugbank.comfda.govclinpgx.org Investigations into a deuterated version like cevimeline-d4 would likely focus on its metabolic stability and pharmacokinetic profile compared to the non-deuterated drug.
However, specific studies and data relating to the following requested topics for Cevimeline-d4 Hydrochloride Salt (Major) could not be found:
Preclinical Pharmacological Investigations of Cevimeline D4 and Analogs
Drug Discovery and Development Implications of Deuterated Cevimeline Research
Advancements in Muscarinic Receptor Agonist Design
The design of selective muscarinic acetylcholine (B1216132) receptor (mAChR) agonists is a significant area of research for treating conditions like Alzheimer's disease, schizophrenia, and Sjögren's syndrome. wikipedia.orgnih.gov A primary challenge is achieving subtype selectivity (for M1-M5 receptors) to maximize therapeutic effects while minimizing dose-limiting side effects associated with broad cholinergic activation. nih.govresearchgate.net
Cevimeline (B1668456) itself is a potent agonist with a preference for M1 and M3 receptors. wikipedia.org The development of its deuterated form, Cevimeline-d4, contributes to the field by providing a more refined tool for pharmacological studies. While not altering the fundamental receptor-binding properties, the modified metabolic stability of Cevimeline-d4 can lead to more consistent plasma concentrations in preclinical models. This allows for a more precise evaluation of the pharmacodynamic effects of M1/M3 agonism, helping researchers to better correlate receptor occupancy with therapeutic outcomes and potential side effects. This improved understanding can guide the design of future agonists with more desirable selectivity and pharmacokinetic profiles.
The insights gained from studying deuterated agonists like Cevimeline-d4 can inform the development of novel compounds. By understanding how metabolic liabilities can be selectively blocked without affecting receptor affinity, medicinal chemists can apply these principles to new chemical scaffolds, advancing the quest for safer and more effective muscarinic agonists.
Table 1: Muscarinic Receptor Subtype Selectivity of Cevimeline
| Receptor Subtype | Agonist Activity | Implicated Functions |
| M1 | High | Cognition, memory wikipedia.org |
| M2 | Low | Cardiac function (bradycardia) |
| M3 | High | Glandular secretion (salivary, lacrimal), smooth muscle contraction wikipedia.orgarvojournals.org |
| M4 | Low | CNS neurotransmission |
| M5 | Moderate | CNS functions, dopamine release |
Role of Deuteration in Enhancing Metabolic Stability for Novel Drug Candidates
A major hurdle in drug development is overcoming rapid metabolic breakdown, which can lead to poor bioavailability and a short duration of action. Deuteration offers a strategic approach to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond, replacing hydrogen with deuterium (B1214612) at a site of metabolism can slow down this process. This phenomenon is known as the kinetic isotope effect.
Cevimeline is primarily metabolized in the liver by CYP2D6 and CYP3A4 enzymes. mdpi.comnih.gov The metabolic pathways include the formation of cis- and trans-sulfoxides, N-oxides, and glucuronic acid conjugates. fda.gov
By strategically placing deuterium atoms at the sites most susceptible to CYP-mediated oxidation, the metabolic rate of Cevimeline can be reduced. This is the principle behind Cevimeline-d4. A lower rate of metabolism can lead to:
Increased half-life (t½): The drug remains in the system for a longer period.
Reduced formation of certain metabolites: This can be advantageous if a metabolite is associated with toxicity or has undesirable pharmacological activity.
This enhanced stability makes deuterated compounds like Cevimeline-d4 valuable not only as potential therapeutic agents themselves but also as a proof-of-concept for applying this strategy to other novel drug candidates facing challenges with metabolic instability.
Table 2: Metabolic Profile of Cevimeline
| Metabolizing Enzymes | Major Metabolites | Implication of Deuteration |
| CYP2D6 mdpi.comnih.gov | cis- and trans-sulfoxide, N-oxide fda.gov | Slowing the rate of oxidation at susceptible C-H bonds. |
| CYP3A4 mdpi.comnih.gov | cis- and trans-sulfoxide, N-oxide fda.gov | Reducing the rate of CYP3A4-mediated metabolism. |
| UGTs | Glucuronic acid conjugate fda.gov | Deuteration at sites of oxidation may shift metabolism towards conjugation. |
Utilization of Cevimeline-d4 in Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Cevimeline-d4 serves as an excellent example of a tool used in this process.
During lead optimization, medicinal chemists synthesize numerous analogs of a lead compound. If a lead compound shows good potency but is plagued by rapid metabolism, a deuterated version like Cevimeline-d4 can be synthesized. Comparing the pharmacokinetic profile of the deuterated analog to the non-deuterated parent compound provides direct insight into the benefits of blocking a specific metabolic pathway.
This strategy can:
Validate metabolic "soft spots": Confirming that a specific site on the molecule is a primary point of metabolic attack.
Improve pharmacokinetic profiles: Demonstrating that deuteration can achieve the desired increase in half-life and exposure.
Guide further chemical modifications: If deuteration is successful, it provides a strong rationale for making other chemical modifications at that site to improve stability, such as replacing a methyl group with a cyclopropyl group, without fundamentally altering the core pharmacophore responsible for target engagement.
By using Cevimeline-d4, researchers can quickly assess the viability of a metabolic stabilization strategy for a given chemical scaffold, making the lead optimization process more efficient and data-driven.
Development of Isotope-Dilution Mass Spectrometry Assays for Drug Monitoring
Accurate quantification of drugs and their metabolites in biological matrices like blood, plasma, or urine is essential for pharmacokinetic studies and therapeutic drug monitoring. Isotope-dilution mass spectrometry (IDMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this type of bioanalysis.
This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS). nih.govcerilliant.com Cevimeline-d4 Hydrochloride Salt is an ideal SIL-IS for the quantification of Cevimeline. veeprho.com It is added to a biological sample at a known concentration at the beginning of the sample preparation process.
Because Cevimeline-d4 is chemically identical to Cevimeline, it behaves in the same way during extraction, chromatography, and ionization in the mass spectrometer. cerilliant.com However, due to its higher mass (from the deuterium atoms), it can be distinguished from the non-deuterated drug by the mass spectrometer. Any sample loss or variation during the analytical process will affect both the drug and the internal standard equally. By measuring the ratio of the analyte signal to the internal standard signal, a highly accurate and precise concentration of the drug can be determined, correcting for any experimental variability. lcms.czwuxiapptec.com The use of Cevimeline-d4 is therefore crucial for developing robust and reliable bioanalytical methods essential for preclinical and clinical development.
Contribution of Deuterated Compound Research to Understanding Cholinergic System Disorders
The cholinergic system, involving the neurotransmitter acetylcholine and its receptors, is fundamental to cognitive processes, memory, and autonomic functions. nih.gov Dysfunction of this system is a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease. nih.gov
Research using stable isotope-labeled compounds, including deuterated molecules like Cevimeline-d4, contributes significantly to understanding these disorders. nih.govresearchgate.net These tools enable highly precise neuropharmacological studies:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By allowing for accurate measurement of drug concentrations in plasma and, potentially, in the central nervous system, Cevimeline-d4 helps researchers build precise models that link drug exposure to the engagement of muscarinic receptors and the resulting physiological or cognitive effects.
Metabolic Pathway Analysis: Labeled compounds can be used to trace the metabolic fate of a drug in vivo. nih.govmetsol.com This helps identify all metabolites and understand how different physiological or disease states might alter drug metabolism, which can be critical in patient populations with multiple comorbidities.
Receptor Occupancy Studies: In conjunction with advanced imaging techniques like positron emission tomography (PET), stable isotope-labeled ligands are used to visualize and quantify receptor density and drug occupancy in the living brain. nih.gov While Cevimeline-d4 itself is not a PET ligand, the principles of isotope labeling are central to developing such tools, which are invaluable for studying the cholinergic system in diseases like Alzheimer's.
By providing more reliable and precise data, the use of deuterated compounds in research helps to unravel the complex pathophysiology of cholinergic disorders and to validate new therapeutic targets within this system.
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of Cevimeline-d4 Hydrochloride Salt in activating mAChR receptors, and how does it compare to other agonists like pilocarpine?
- Methodological Answer : Cevimeline-d4 Hydrochloride Salt acts as a selective agonist for muscarinic acetylcholine receptors (mAChRs) M1 and M3. Its mechanism involves binding to the receptor’s orthosteric site, inducing conformational changes that activate G-protein signaling pathways, leading to downstream effects like smooth muscle contraction and glandular secretion . Unlike pilocarpine, which non-selectively activates multiple mAChR subtypes, Cevimeline-d4’s deuterium labeling may alter its pharmacokinetic stability, potentially reducing off-target effects. Comparative studies should use radioligand displacement assays (e.g., [³H]-NMS binding) and functional assays (e.g., calcium flux in CHO-K1 cells) to quantify subtype specificity .
Q. How should researchers design experiments to assess the efficacy of Cevimeline-d4 Hydrochloride Salt in mAChR-related studies?
- Methodological Answer :
- In vitro : Use cell lines expressing mAChR M1/M3 (e.g., HEK-293T) to measure dose-dependent activation via IP1 accumulation or ERK phosphorylation. Include negative controls (e.g., atropine for receptor blockade) .
- In vivo : Employ xerostomia models (e.g., irradiated salivary glands in rodents) to evaluate secretory responses. Monitor salivary flow rates and compare with non-deuterated Cevimeline to assess isotopic effects .
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and statistical significance (p < 0.05 via ANOVA) .
Q. What considerations are critical when handling deuterium-labeled compounds like Cevimeline-d4 Hydrochloride Salt in pharmacokinetic studies?
- Methodological Answer :
- Isotopic Effects : Deuterium may alter metabolic stability; use LC-MS/MS to compare plasma half-life (t₁/₂) and clearance rates between Cevimeline-d4 and its non-deuterated counterpart .
- Storage : Store at -20°C in anhydrous conditions to prevent deuterium exchange with ambient moisture, which could compromise isotopic purity .
- Analytical Validation : Confirm labeling efficiency (>98% deuterium incorporation) via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can the receptor selectivity of Cevimeline-d4 Hydrochloride Salt for mAChR M3 over M1 be quantified, and what techniques validate this selectivity?
- Methodological Answer :
- Radioligand Binding Assays : Compare displacement of [³H]-pirenzepine (M1-selective) and [³H]-4-DAMP (M3-selective) in membrane preparations. Calculate Ki values using the Cheng-Prusoff equation .
- Functional Selectivity : Measure Ca²⁺ mobilization in M1- vs. M3-transfected cells. A ≥10-fold lower EC₅₀ for M3 indicates selectivity .
- Structural Validation : Perform molecular docking simulations (e.g., AutoDock Vina) to analyze interactions with M3-specific residues (e.g., Tyr529, Trp503) .
Q. How should contradictory data on Cevimeline-d4’s receptor activation profiles be resolved?
- Methodological Answer :
- Replicate Studies : Ensure consistency across cell lines (e.g., avoid using neuronal cells with endogenous mAChR expression) .
- Control for Batch Variability : Source multiple lots of Cevimeline-d4 and test potency via parallel assays .
- Cross-Validate with Orthogonal Methods : Combine functional assays (e.g., β-arrestin recruitment) with transcriptomic profiling (RNA-seq of downstream targets) to confirm signaling pathways .
Q. What methodologies integrate Cevimeline-d4 with advanced techniques like cryo-EM or molecular dynamics simulations?
- Methodological Answer :
- Cryo-EM : Co-crystallize Cevimeline-d4 with purified mAChR M3 in lipid nanodiscs. Use 3D classification to resolve agonist-induced conformational changes .
- Molecular Dynamics (MD) : Simulate deuterium’s impact on ligand-receptor binding kinetics (e.g., AMBER or GROMACS). Compare hydrogen/deuterium bond lifetimes to infer stability .
- Data Integration : Correlate simulation results with experimental EC₅₀ values to refine binding affinity predictions .
Q. How does deuterium labeling affect the metabolic stability of Cevimeline-d4 compared to non-labeled Cevimeline?
- Methodological Answer :
- In Vitro Metabolism : Incubate both compounds with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS. Use deuterium isotope effects (DIE) to calculate rate differences .
- CYP450 Inhibition Screening : Test CYP3A4/2D6 inhibition to assess potential drug-drug interactions. A reduced inhibition profile in Cevimeline-d4 suggests enhanced metabolic stability .
- In Vivo Correlation : Administer equimolar doses in rodents and measure AUC(0–24h) to confirm prolonged exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
